molecular formula C19H21N3O4 B4409499 N-(4-ethylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide

N-(4-ethylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide

Cat. No. B4409499
M. Wt: 355.4 g/mol
InChI Key: IXVUZGJVTDFEMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is also known as BAY 73-6691 and is primarily used as a selective inhibitor of soluble guanylate cyclase (sGC).

Scientific Research Applications

N-(4-ethylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide has been extensively studied for its potential applications in the field of medicine. The compound has been shown to selectively inhibit sGC, which is a crucial enzyme involved in the regulation of vascular tone and blood pressure. Therefore, this compound has been studied as a potential treatment for various cardiovascular diseases, including pulmonary arterial hypertension, heart failure, and systemic hypertension. The compound has also been studied for its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide involves the inhibition of sGC, which leads to a decrease in the production of cyclic guanosine monophosphate (cGMP). cGMP is a crucial signaling molecule that regulates various physiological processes, including vascular tone, platelet aggregation, and smooth muscle contraction. By inhibiting sGC, this compound reduces the levels of cGMP, leading to vasodilation and a decrease in blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to reduce blood pressure and improve cardiac function in animal models of heart failure. It has also been shown to reduce pulmonary vascular resistance and improve exercise capacity in patients with pulmonary arterial hypertension. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

N-(4-ethylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide has several advantages for lab experiments. The compound is highly selective for sGC and has minimal off-target effects. It is also stable and can be easily synthesized in large quantities. However, the compound has some limitations, including its poor solubility and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(4-ethylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide. One area of research is the development of more potent and selective sGC inhibitors. Another area of research is the investigation of the compound's potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the compound's mechanism of action and its potential side effects.

properties

IUPAC Name

N-(4-ethylphenyl)-4-morpholin-4-yl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-2-14-3-6-16(7-4-14)20-19(23)15-5-8-17(18(13-15)22(24)25)21-9-11-26-12-10-21/h3-8,13H,2,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVUZGJVTDFEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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